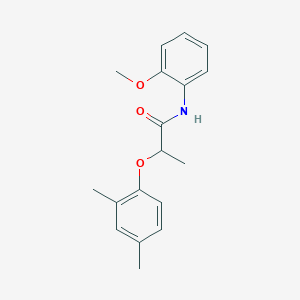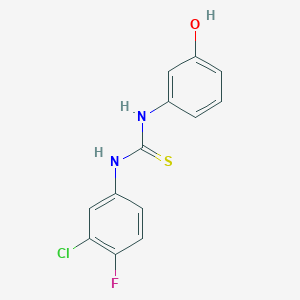
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide, commonly known as O-desmethylvenlafaxine, is a synthetic compound that belongs to the family of phenethylamines. It is a metabolite of venlafaxine, a commonly used antidepressant drug. O-desmethylvenlafaxine has been the subject of numerous scientific studies due to its potential therapeutic applications in various fields.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
The compound 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide, due to its structural and chemical properties, can be relevant in the development of analytical methods for the detection and quantification of related compounds. For example, a study detailed the determination of a structurally similar compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), using high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS). This method could potentially be adapted or serve as a reference for developing analytical methods for 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide and similar compounds, contributing to forensic toxicology and pharmaceutical analysis (Poklis et al., 2014).
Synthesis and Characterization of Derivatives
Another area of research application involves the synthesis and characterization of chemical derivatives. For instance, the synthesis of N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide demonstrates the process of creating new compounds from related chemical frameworks. This process involves reactions between specific amines and carboxylic acids, leading to compounds with potentially unique biological or chemical properties. Such research can expand the chemical space of derivatives for various applications, including drug discovery, material science, and chemical biology (Manolov et al., 2021).
Pharmacological Potential
Research into dimethyl-diphenyl-propanamide derivatives, such as those exhibiting nonsteroidal dissociated glucocorticoid receptor agonist activities, illustrates the potential pharmacological applications of related compounds. These derivatives have been shown to possess anti-inflammatory activity with reduced side effects compared to traditional glucocorticoids. This suggests that 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide and its analogs could be explored for their therapeutic potential, particularly in the development of safer anti-inflammatory medications (Yang et al., 2010).
Photochemical and Photophysical Studies
Compounds like 2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide can also be subjects in photochemical and photophysical studies. Research into the photoreactions of related compounds, such as N,N-dimethylpyruvamide, in different solvents, sheds light on the photochemical behavior, reaction pathways, and product formation under UV irradiation. These studies are crucial for understanding the stability, degradation, and potential environmental impacts of these compounds and their derivatives (Shima et al., 1984).
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-10-16(13(2)11-12)22-14(3)18(20)19-15-7-5-6-8-17(15)21-4/h5-11,14H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWZZQQDYICXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)
![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![1-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5513944.png)
![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)
![1-cyclopentyl-N-[(4,6-dimethyl-2-pyrimidinyl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5513961.png)

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)
![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)


![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)
![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)